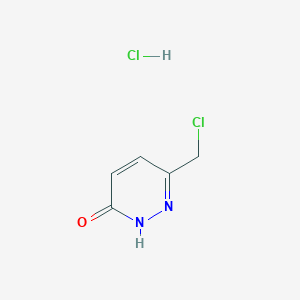

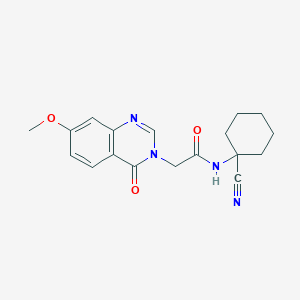

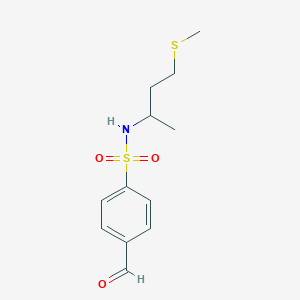

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-(Chloromethyl)-1H-pyridazin-6-one derivatives have been explored for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly protect mild steel surfaces from corrosion in acidic environments. The inhibition efficiency tends to increase with the concentration of the pyridazine derivatives. These compounds operate as mixed-type inhibitors, effectively impeding both the anodic and cathodic processes involved in corrosion. The formation of a protective layer on the metal surface, attributable to the adsorption of these molecules, has been confirmed through various spectroscopic and electrochemical techniques (Olasunkanmi, Mashuga, & Ebenso, 2018), (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthetic Chemistry Applications

Pyridazine derivatives, including 3-(Chloromethyl)-1H-pyridazin-6-one, have been employed as key intermediates in the synthesis of complex molecules. These derivatives facilitate the formation of new carbon-carbon bonds through reactions such as vicarious nucleophilic substitution of hydrogen. This capability underscores their value in creating functionalized pyridazine arrays for further chemical exploration and application. The versatility of these compounds in synthetic chemistry enables the development of novel materials with potential applications in various domains, including pharmaceuticals and materials science (Ostrowicz, Bałoniak, Mąkosza, & Rykowski, 1992).

Solubility Enhancement

The solubility behavior of pyridazinone derivatives in binary solvent systems has been investigated to understand their solution thermodynamics and solvation behavior. These studies are crucial for pharmaceutical applications, where solubility directly impacts drug efficacy and bioavailability. Pyridazinone derivatives demonstrate significant solubility enhancement in solvents like dimethyl sulfoxide (DMSO), which can be leveraged to improve the delivery and effectiveness of poorly soluble pharmaceutical compounds (Shakeel et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

A related compound, 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in rats, showing a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid .

Result of Action

Similar compounds have been known to exert anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenases (cox) and the nuclear factor kappa b (nf-κb) pathway .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLFDDKIVKVCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

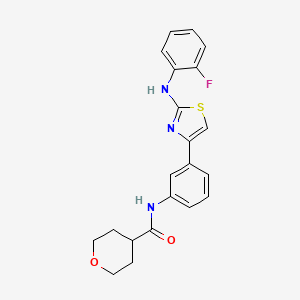

![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)

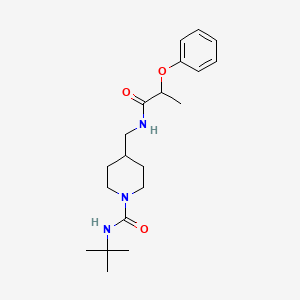

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)

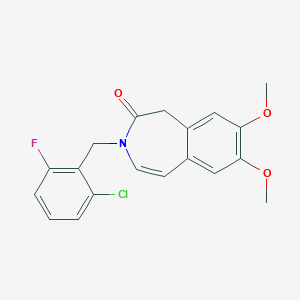

![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)